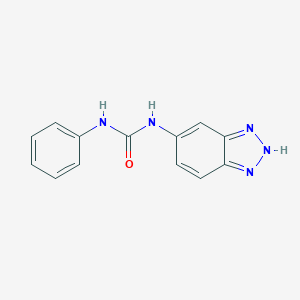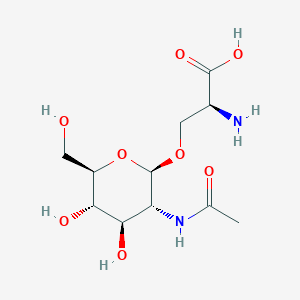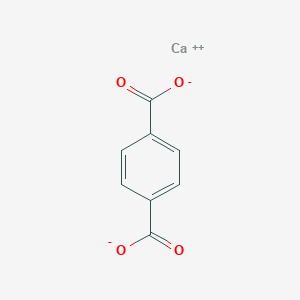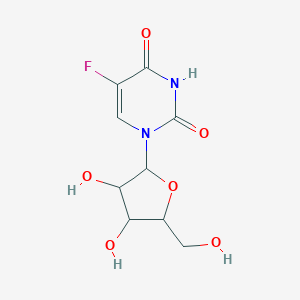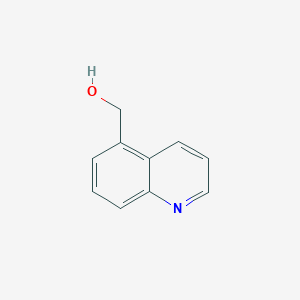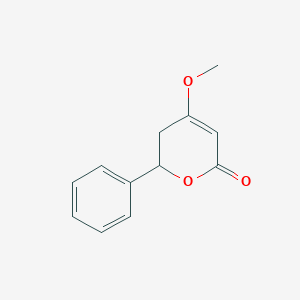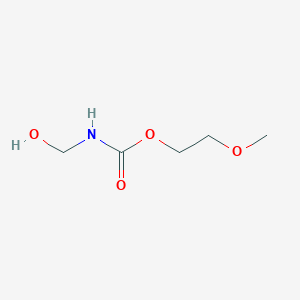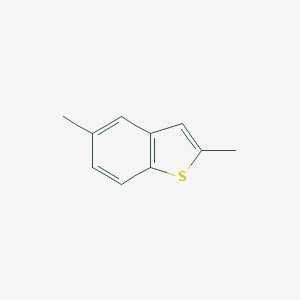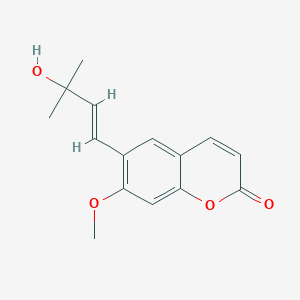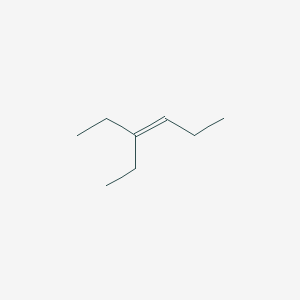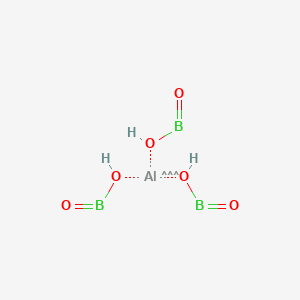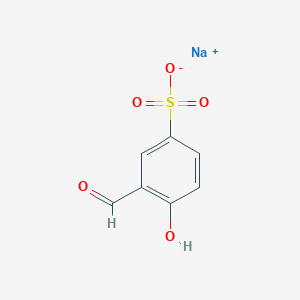
5-Sulfosalicylaldehyde sodium salt
Overview
Description
5-Sulfosalicylaldehyde sodium salt, also known as Sodium 3-formyl-4-hydroxybenzenesulfonate, is a chemical compound with the molecular formula C7H5NaO5S . It has an average mass of 224.166 Da and a monoisotopic mass of 223.975540 Da . It is also known by other names such as Benzenesulfonic acid, 3-formyl-4-hydroxy-, sodium salt (1:1), and salicylaldehyde-5-sulfonic acid sodium salt .
Synthesis Analysis
The synthesis of cobalt (II) complexes involves the use of synthesized 5-sulfosalicylaldehyde . This process can be performed in open air, which is a novel approach as previous methods required the reaction to be run under nitrogen .Molecular Structure Analysis
The systematic name for 5-Sulfosalicylaldehyde sodium salt is Sodium 3-formyl-4-hydroxybenzenesulfonate . The SMILES representation is c1cc (c (cc1S (=O) (=O) [O-])C=O)O. [Na+] .Scientific Research Applications
Synthesis of Cobalt Complexes
- Summary of Application: 5-Sulfosalicylaldehyde sodium salt is used in the synthesis of cobalt (II) complexes of sulfonated binucleating Schiff base ligands . These complexes have gained attention due to their potential therapeutic applications, including anti-tumor activity .
- Methods of Application: The cobalt (II) complexes are prepared with synthesized 5-sulfosalicylaldehyde, and then analyzed by IR and UV-Vis spectrophotometry . The synthesis can be performed in open air, which is a novel process compared to previous methods that required the reaction to be run under nitrogen .
- Results or Outcomes: The research introduces a new process for preparing cobalt (II) complexes in open air, expanding the potential applications of these complexes .
Binding with Calf Thymus DNA
- Summary of Application: Two water-soluble Schiff base complexes, including one prepared with 5-sulfosalicylaldehyde sodium salt, were investigated for their binding with calf thymus (ct) DNA .
Binding with Manganese (III) Complexes
- Summary of Application: Two water-soluble Schiff base complexes, including one prepared with 5-sulfosalicylaldehyde sodium salt, were investigated for their binding with calf thymus (ct) DNA . These complexes are of interest due to their potential use in molecular biology and in the design of putative drugs .
pH Sensing and Living Cell Imaging
- Summary of Application: A series of salicylaldehyde derivatives, including 5-sulfosalicylaldehyde sodium salt, have been investigated for their photophysical properties, density functional theory calculations, and pH sensing applications . These derivatives are highly dependent on the pH value of the solution, which realize their applications in pH sensing and living cell imaging .
Safety And Hazards
properties
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfosalicylaldehyde sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



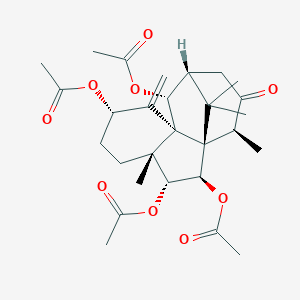
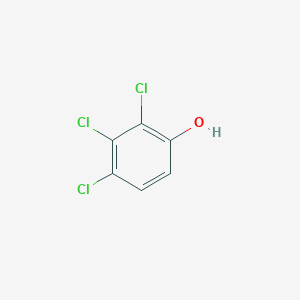
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
